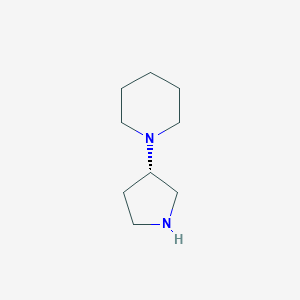

1-(3S)-3-Pyrrolidinyl-piperidine

説明

1-(3S)-3-Pyrrolidinyl-piperidine is a bicyclic amine comprising a piperidine ring (6-membered) fused with a pyrrolidine moiety (5-membered) at the (3S)-position. This compound, with CAS number 184970-32-9 , is a chiral molecule due to the stereogenic center at the pyrrolidine C3 position. Its structural uniqueness makes it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and enzymes. The dihydrochloride salt form (CAS 62764-89-0) is also commercially available , enhancing its solubility for pharmacological studies.

特性

IUPAC Name |

1-[(3S)-pyrrolidin-3-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZQCTWJDFNRMS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@H]2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428356 | |

| Record name | 1-(3S)-3-Pyrrolidinyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917560-78-2 | |

| Record name | 1-(3S)-3-Pyrrolidinyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3S)-3-Pyrrolidinyl-piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(3S)-3-Pyrrolidinyl-piperidine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

化学反応の分析

Types of Reactions: 1-(3S)-3-Pyrrolidinyl-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry

- Building Block for Synthesis : 1-(3S)-3-Pyrrolidinyl-piperidine serves as a crucial building block in the synthesis of more complex organic compounds. It enables the development of various derivatives that can be tailored for specific applications in research and industry .

Biology

- Biological Activity Studies : The compound is being investigated for its interactions with biological targets, including receptors and enzymes. These interactions can modulate biological pathways, making it valuable for understanding cellular mechanisms .

- Potential Therapeutic Uses : Research indicates that derivatives of this compound may have therapeutic potential, particularly in drug development aimed at treating conditions such as schizophrenia and metabolic disorders .

Medicine

- Pharmaceutical Intermediate : Ongoing studies are exploring its use as an intermediate in pharmaceutical formulations. Its unique structure allows for the modification necessary to develop new therapeutic agents .

- Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, which can lead to various biological effects. Understanding these interactions is critical for developing effective drugs .

Case Study 1: Glycine Transporter Inhibitors

A study focused on pyrrolidine derivatives, including 1-(3S)-3-Pyrrolidinyl-piperidine, demonstrated their potential as selective inhibitors of GlyT1. These inhibitors are being researched for their role in treating schizophrenia by enhancing glutamatergic neurotransmission .

| Compound | K Value (µM) | Efflux Ratio |

|---|---|---|

| 23a | 0.198 | 8.7 |

| 23d | <0.001 | 1.5 |

Case Study 2: PPAR Agonists

Research on pyrrolidine-based compounds has identified several as potent agonists at peroxisome proliferator-activated receptors (PPARs). These compounds showed promise in restoring glucose metabolism and improving lipid profiles in diabetic models .

| Compound | αEC (nM) | γEC (nM) |

|---|---|---|

| 25 | 5 | 90 |

| 26 | 10 | 70 |

作用機序

The mechanism of action of 1-(3S)-3-Pyrrolidinyl-piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Observations:

- 1-[(3-Nitrophenyl)methyl]piperidine : The nitro group introduces strong electron-withdrawing effects, altering reactivity and binding affinity in catalytic or receptor interactions .

- (S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride : The sulfonyl chloride moiety makes it a versatile intermediate for synthesizing sulfonamide derivatives, a common pharmacophore in drug discovery .

Pharmacological Analogues

Table 2: Pharmacological Activity Comparison

Key Observations:

- TAS-120 : Incorporates a pyrrolidinyl-piperidine moiety as part of its FGFR inhibitor structure, demonstrating the scaffold's utility in oncology .

- Kinase-Targeting Piperidine Derivatives : The compound from highlights the adaptability of piperidine-pyrrolidine hybrids in targeting diverse enzymatic pathways .

生物活性

1-(3S)-3-Pyrrolidinyl-piperidine, a compound characterized by its unique structure combining a piperidine and a pyrrolidine ring, has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

- IUPAC Name : 1-[(3S)-pyrrolidin-3-yl]piperidine

- Molecular Formula : C9H18N2

- InChI Key : BTZQCTWJDFNRMS-VIFPVBQESA-N

Biological Activity

The biological activity of 1-(3S)-3-Pyrrolidinyl-piperidine is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes. Research indicates that the compound may exhibit activity as a modulator of neurotransmitter systems, which is critical for its potential therapeutic applications.

1-(3S)-3-Pyrrolidinyl-piperidine likely acts through the following mechanisms:

- Receptor Binding : The compound may bind to specific receptors, influencing their activity and leading to physiological effects.

- Enzyme Modulation : It may also interact with enzymes, altering metabolic pathways within biological systems.

Synthesis and Pharmacological Studies

- A study highlighted the synthesis of various analogues of related compounds, demonstrating that structural modifications can significantly affect receptor selectivity and potency. For instance, compounds with methyl substitutions exhibited altered affinities for opioid receptors, suggesting that similar modifications could be explored for 1-(3S)-3-Pyrrolidinyl-piperidine to enhance its biological profile .

Comparative Analysis with Related Compounds

| Compound Name | Receptor Affinity | Notable Effects |

|---|---|---|

| 1-(3R)-3-Pyrrolidinyl-piperidine | Moderate | Selective for certain receptor types |

| 2-Pyrrolidinyl-piperidine | Low | Limited biological activity |

| 3-Pyrrolidinyl-pyridine | High | Significant receptor modulation |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of stereochemistry in drug design.

Applications in Drug Discovery

The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features make it a versatile scaffold in drug discovery, particularly for developing agents targeting central nervous system disorders. The pyrrolidine ring is known to enhance solubility and bioavailability, crucial factors in the pharmacokinetic profiles of new drugs .

Future Directions

Ongoing research is focused on:

- Optimizing Synthesis : Developing more efficient synthetic routes to increase yield and purity.

- Exploring Biological Pathways : Investigating the specific biological pathways influenced by 1-(3S)-3-Pyrrolidinyl-piperidine to identify therapeutic targets.

- Clinical Trials : Future studies may include preclinical and clinical trials to assess safety and efficacy in human subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。